2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
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Overview
Description
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, fluoro, oxo, and carbonitrile. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the fluoro group: This step involves the use of fluorinating agents to introduce the fluoro group onto the phenyl ring.
Formation of the pyridazinyl moiety: This involves the reaction of a suitable precursor with hydrazine derivatives to form the pyridazinyl ring.
Final assembly:
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluoro positions, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and pharmacological properties. It may exhibit activity against various diseases, including cancer, bacterial infections, and viral infections.
Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include other quinoline derivatives and pyridazinyl compounds. These compounds share structural similarities but may differ in their pharmacological properties and mechanisms of action. Some examples of similar compounds include:
Quinoline derivatives: Compounds with a quinoline core structure, such as chloroquine and quinine, which are known for their antimalarial properties.
Pyridazinyl compounds: Compounds with a pyridazinyl ring, such as pyridazine-based inhibitors, which are studied for their potential as enzyme inhibitors.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-5-oxo-1-[(6-oxo-3-phenyl-1H-pyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O2/c27-17-11-9-15(10-12-17)23-18(14-28)26(29)33(20-7-4-8-21(34)24(20)23)32-19-13-22(35)30-31-25(19)16-5-2-1-3-6-16/h1-3,5-6,9-13,23H,4,7-8,29H2,(H2,30,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJYJUDACFAYPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2NC3=CC(=O)NN=C3C4=CC=CC=C4)N)C#N)C5=CC=C(C=C5)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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